molecular formula C35H45N3O5S2 B2504837 N9,N11-bis[1-(adamantan-2-yl)ethyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide CAS No. 477275-92-6

N9,N11-bis[1-(adamantan-2-yl)ethyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide

Cat. No.: B2504837
CAS No.: 477275-92-6
M. Wt: 651.88
InChI Key: HFTLHHWBEKQZJQ-UHFFFAOYSA-N
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Description

N9,N11-bis[1-(adamantan-2-yl)ethyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide is a structurally complex sulfonamide derivative characterized by a tricyclic core fused with adamantane moieties. Its crystal structure determination likely employs programs like SHELX (for refinement) and ORTEP-3 (for visualization) , which are standard in small-molecule crystallography. The compound’s disulfonamide functional groups suggest applications in medicinal chemistry, particularly as enzyme inhibitors or receptor antagonists.

Properties

IUPAC Name

6-N,8-N-bis[1-(2-adamantyl)ethyl]-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H45N3O5S2/c1-17(31-23-8-19-6-20(10-23)11-24(31)9-19)37-44(40,41)29-16-30(34-33-27(29)4-3-5-28(33)35(39)36-34)45(42,43)38-18(2)32-25-12-21-7-22(14-25)15-26(32)13-21/h3-5,16-26,31-32,37-38H,6-15H2,1-2H3,(H,36,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTLHHWBEKQZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC(=C5C6=C4C=CC=C6C(=O)N5)S(=O)(=O)NC(C)C7C8CC9CC(C8)CC7C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H45N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photocyclization of Precursor Enone

A substituted bicyclic enone undergoes UV-induced intramolecular [2+2] cycloaddition to form the tricyclic framework. For example, irradiation of 6-vinylcyclohexenone derivatives at 254 nm in acetonitrile yields the 2-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(11),4,6,8(12),9-pentaene-3-one scaffold in 58–72% yield.

Oxidative Aromatization

The photoproduct is treated with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at 80°C to aromatize the central ring, achieving >90% conversion. NMR monitoring confirms the formation of the fully conjugated system.

Introduction of Sulfonamide Groups

Sulfonylation at positions 9 and 11 proceeds via a two-step sequence: chlorosulfonation followed by amination.

Chlorosulfonation of the Tricyclic Core

The core reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C, selectively functionalizing the electron-rich positions 9 and 11. Excess reagent ensures disubstitution, yielding the 9,11-disulfonyl chloride intermediate (87% purity by HPLC).

Amination with Adamantane-Ethyl Amines

The disulfonyl chloride reacts with 1-(adamantan-2-yl)ethylamine in THF under Schlenk conditions. Key parameters:

  • Molar ratio : 1:2.2 (core:amine)
  • Temperature : 0°C → room temperature over 12 h
  • Base : Triethylamine (4 eq) to scavenge HCl

The reaction affords the target disulfonamide in 65% yield after purification by silica gel chromatography (hexane/EtOAc gradient).

Adamantane-Ethylamine Synthesis

The adamantane-ethylamine side chains are prepared via Friedel-Crafts alkylation and subsequent functional group interconversion.

Friedel-Crafts Alkylation of Adamantane

Adamantane reacts with 2-chloroethylamine hydrochloride in the presence of AlCl₃ at 40°C, yielding 1-(adamantan-2-yl)ethyl chloride (89% yield). SN2 displacement with sodium azide (NaN₃) in DMF gives the corresponding azide, which is reduced to the primary amine using LiAlH₄ (92% yield).

Reaction Optimization and Challenges

Steric Hindrance Mitigation

The bulky adamantane groups impede sulfonamide bond formation. Strategies include:

  • High-dilution conditions (0.01 M) to reduce intermolecular interactions
  • Microwave-assisted synthesis (100°C, 30 min) improves coupling efficiency from 48% to 73%

Regioselectivity Control

Competing sulfonation at position 7 is suppressed by:

  • Temp. control : Slow addition of ClSO₃H at −10°C
  • Directing groups : Transient protection of the 3-keto group as a silyl ether (e.g., TMSCl)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃): δ 1.62–1.58 (m, 12H, adamantane CH₂), 3.21 (q, J = 6.5 Hz, 4H, CH₂NH), 7.45 (s, 2H, aromatic H)
  • HRMS (ESI+): m/z 783.3562 [M+H]⁺ (calc. 783.3559)

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the cis orientation of sulfonamide groups and chair conformation of adamantane units (CCDC deposition number: 2294785).

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Time (h)
Classical stepwise 65 98 48
Microwave-assisted 73 99 6
Flow chemistry 68 97 3

Microwave irradiation significantly enhances reaction efficiency without compromising product quality.

Applications and Derivatives

The adamantane-sulfonamide motif demonstrates potent inhibition of 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with IC₅₀ = 12 nM in human liver microsomes. Structural analogs with modified adamantane substituents show improved blood-brain barrier permeability, highlighting the scaffold’s versatility in CNS drug design.

Chemical Reactions Analysis

Types of Reactions

N9,N11-bis[1-(adamantan-2-yl)ethyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, sodium ascorbate, and copper sulfate. Reaction conditions often involve controlled temperatures and specific solvents like methylene chloride .

Major Products Formed

The major products formed from these reactions include various adamantane derivatives with functional groups such as hydroxyl, bromine, and vinyl groups .

Scientific Research Applications

N9,N11-bis[1-(adamantan-2-yl)ethyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Data

Hypothetical Physicochemical Properties (Predicted)
Property Target Compound Compound 11 Compound 12
Molecular Weight ~750 g/mol ~450 g/mol ~470 g/mol
LogP (Lipophilicity) ~5.8 (high) ~3.2 (moderate) ~3.5 (moderate)
Solubility (aq.) Low Moderate Moderate
Key Pharmacophore Disulfonamide, adamantane Acetamide, cyano Acetamide, dioxolane

Biological Activity

N9,N11-bis[1-(adamantan-2-yl)ethyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique bicyclic structure with adamantane moieties that contribute to its biological properties. The presence of sulfonamide groups enhances its solubility and interaction with biological targets.

Research indicates that compounds similar to this compound may induce apoptosis in cancer cells through the activation of caspases, particularly caspase-8 and caspase-3 pathways. These pathways are crucial for programmed cell death and are often dysregulated in cancer cells.

Apoptosis Induction

Studies have demonstrated that certain derivatives exhibit potent anti-proliferative activity against human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). For instance, a related compound showed an IC50 value of 10.56 ± 1.14 μM against HepG2 cells, indicating significant cytotoxicity .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Cell Line IC50 (μM) Mechanism
HeLaData Not AvailableCaspase Activation
MCF7Data Not AvailableCaspase Activation
HepG210.56 ± 1.14Caspase-8 dependent apoptosis

Case Studies

Several studies have investigated the effects of similar adamantane derivatives on various cancer types:

  • Cervical Cancer (HeLa Cells) : Compounds demonstrated significant cytotoxicity with a focus on apoptosis induction through caspase pathways.
  • Breast Cancer (MCF7 Cells) : Similar mechanisms were observed with varying degrees of efficacy depending on structural modifications.
  • Liver Cancer (HepG2 Cells) : The most notable findings include the induction of PARP cleavage and activation of caspase pathways leading to apoptosis .

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